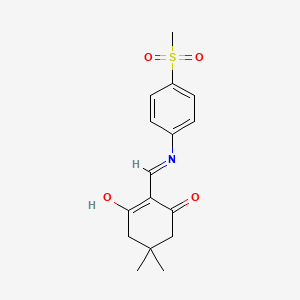
5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is based on a cyclohexane ring, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . In this case, the cyclohexane ring has various substituents, including two methyl groups, a methylsulfonyl group, and an amino group. The exact spatial arrangement of these groups can significantly influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility . Unfortunately, the specific physical and chemical properties for 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione were not found in the search results.Scientific Research Applications
Mesotrione Herbicide Efficiency and Environmental Impact
Mesotrione, a chemical with a similar sulfonyl functional group, has been extensively studied for its application as an herbicide, particularly in maize cultures. Research indicates that mesotrione exhibits a favorable toxicological and environmental profile, presenting no significant risks to humans, non-target organisms, or the environment when applied as directed. It degrades rapidly in soil through microbial action, reducing the likelihood of groundwater contamination. This suggests that compounds with similar structures, such as 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione, might also offer useful herbicidal properties with minimal environmental impact (Carles, Joly, & Joly, 2017).
Potential in Catalysis and Chemical Reactions
The compound's structural features suggest potential applications in catalysis and synthesis. For example, research into the aromatization of heptanes and other hydrocarbons over platinum-alumina catalysts shows that cyclohexane derivatives play a role in facilitating chemical transformations, leading to valuable products in the chemical industry. While not directly studying 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione, these studies highlight the broader applicability of cyclohexane derivatives in catalytic processes, suggesting potential research avenues for the compound (Pines & Nogueira, 1981).
Liquid Crystal Research
Another area of application for cyclohexane derivatives is in the field of liquid crystals. Studies on methylene-linked liquid crystal dimers, including those with cyclohexane structures, have demonstrated unique transitional properties, such as the formation of twist-bend nematic phases. This suggests that 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione could have potential applications in the development of new liquid crystal materials with specific optical properties (Henderson & Imrie, 2011).
properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(4-methylsulfonylphenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-4-6-12(7-5-11)22(3,20)21/h4-7,10,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKASXYYTCYECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)S(=O)(=O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

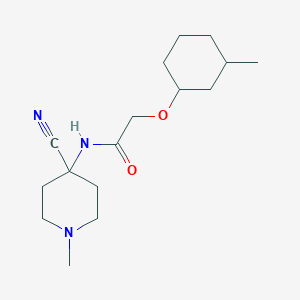
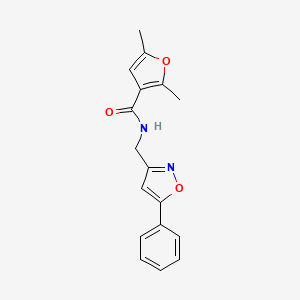
![2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2441247.png)
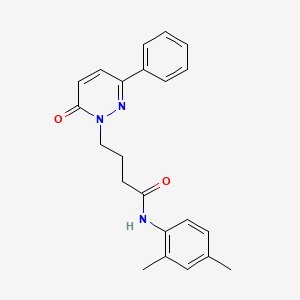
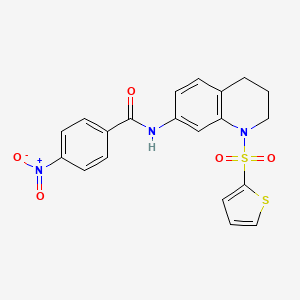

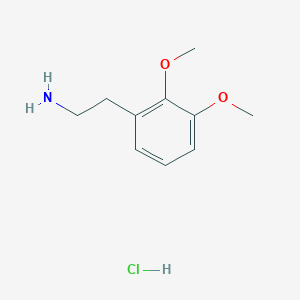

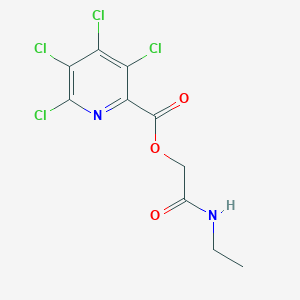


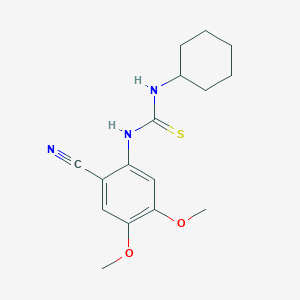
![2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide](/img/structure/B2441265.png)
![2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2441266.png)